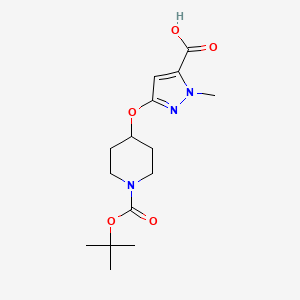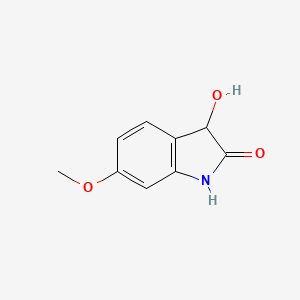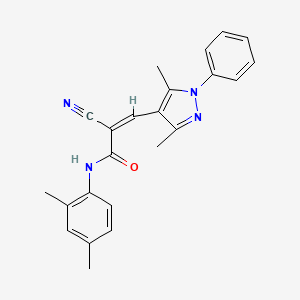![molecular formula C13H16N2O3S B2694546 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-46-1](/img/structure/B2694546.png)
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethoxy groups and a morpholine moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-4,7-dimethoxybenzothiazole with 4-(2-chloroethyl)morpholine hydrochloride under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halogenated compounds such as 4,7-dibromobenzo[d][1,2,3]thiadiazole, with bases like triethylamine in solvents like DMSO.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with 4,7-dibromobenzo[d][1,2,3]thiadiazole yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
科学研究应用
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials for photovoltaic applications and other advanced technologies.
作用机制
The mechanism of action of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and reducing inflammation .
相似化合物的比较
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds also contain a benzo[d]thiazole ring and a morpholine moiety, but differ in their specific substituents and overall structure.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound is similar in structure but contains a bromine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-16-9-3-4-10(17-2)12-11(9)14-13(19-12)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFIBKYMPDNCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2694464.png)
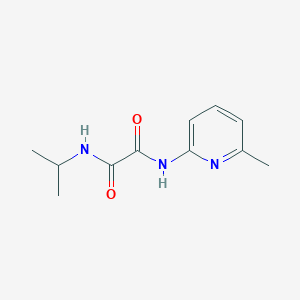
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2694466.png)
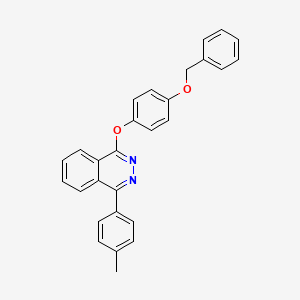

![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
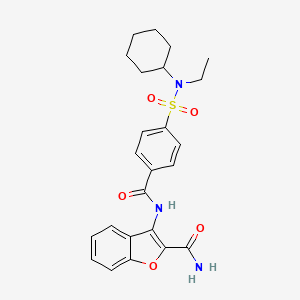
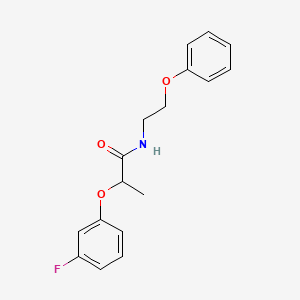

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)
